![molecular formula BH4Li B094910 lithium [2H4]tetrahydroborate(1-) CAS No. 15246-28-3](/img/structure/B94910.png)

lithium [2H4]tetrahydroborate(1-)

Vue d'ensemble

Description

Lithium tetrahydroborate, also known as lithium borohydride, is a compound of lithium and borohydride and is known for its role as a reductant in organic synthesis. It is a versatile agent that can be used in various chemical transformations.

Synthesis Analysis

The synthesis of lithium tetrahydroborate derivatives can be achieved through different methods. For instance, lithium amidotrihydroborate (LAB) is synthesized by deprotonating the commercial reagent borane-ammonia complex with n-BuLi in tetrahydrofuran at 0 °C, which is a highly nucleophilic reducing agent capable of transforming tertiary amides into primary alcohols .

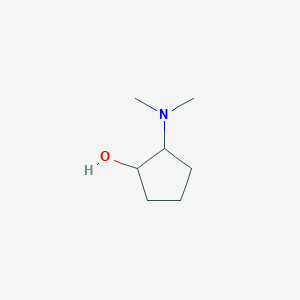

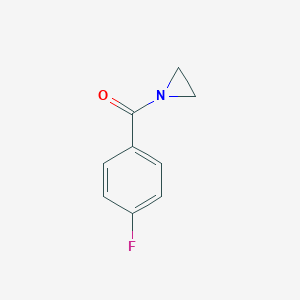

Molecular Structure Analysis

The molecular structure of lithium tetrahydroborate complexes can vary depending on the conditions under which they are formed. For example, when grown from ether solution at low temperatures, lithium tetrahydroborate forms a polymeric ribbon structure with a μ4 coordinated hydrogen atom, which is efficiently shielded by the crystal packing . Additionally, the first structurally characterized alkali metal tetrahydroborate complex, a dimeric form with doubly and triply bridging hydrogen atoms, has been reported .

Chemical Reactions Analysis

Lithium tetrahydroborate is known for its reactivity in chemical transformations. As mentioned earlier, LAB, a derivative of lithium tetrahydroborate, is effective in reducing tertiary amides to primary alcohols . This showcases the compound's potential as a powerful reducing agent in organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium tetrahydroborate derivatives are influenced by their molecular structure and bonding. For instance, the crystal structure of lithium tetrahydroborate grown from ether solution reveals a polymeric ribbon structure that impacts its physical properties . Furthermore, the study of the lithium tetrahydroborate–tetramethylethylenediamine adduct reveals a centrosymmetric dimer containing doubly and triply bridging hydrogen atoms, which provides insights into the bonding and stability of such compounds .

Applications De Recherche Scientifique

Structural and Transport Properties in Energy Storage Devices

Lithium-containing NASICON-structured materials, including lithium [2H4]tetrahydroborate(1-), have emerged as promising candidates for solid-state Li-ion conductors in electrochemical energy storage devices. The transport properties of these materials are directly influenced by their structure and composition. The study by Rossbach et al. (2018) provides a comprehensive overview of Li-NASICON materials, emphasizing the correlation between composition, structure, and conductivity. Their research identifies crucial characteristics, such as the rhombohedral structure and specific cation sizes, as vital for achieving high conductivity in these materials, suggesting potential avenues for further exploration in energy storage applications (Rossbach, Tietz, & Grieshammer, 2018).

Lithium Extraction and Sustainability

The extraction and processing of lithium, a key element in modern energy production and storage devices, have become crucial due to its increasing demand. Choubey et al. (2016) offer an extensive review of the methodologies for the extraction, separation, and recovery of lithium from various sources, including mineral resources and spent lithium-ion batteries. This comprehensive study provides insights into the technological and chemical perspectives of lithium exploitation, highlighting the need for sustainable and efficient processing techniques to meet the rising demand for this critical element (Choubey et al., 2016).

Lithium Sulfur Batteries

The development of lithium sulfur (Li-S) batteries represents a significant advancement in battery technology, with the potential to achieve high energy density. The study by Wild et al. (2015) provides a mechanistic review of Li-S batteries, addressing the challenges and opportunities in this field. The review identifies the need for improved understanding of the underlying mechanisms of operation and the development of advanced models to inform materials research and improve the performance of Li-S batteries (Wild et al., 2015).

Safety And Hazards

Orientations Futures

Lithium [2H4]tetrahydroborate(1-) has gained popularity in scientific research in recent years. It is an important energy material with a range of significant properties. As a potential hydrogen storage material, it is the lightest of the tetrahydroborates with volumetric and gravimetric hydrogen densities of 121 kg H/m^3 and 18.5 mass%, respectively . The development of the next generation of batteries will play a vital role in future use of electrical energy .

Propriétés

IUPAC Name |

lithium;tetradeuterioboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH4.Li/h1H4;/q-1;+1/i1D4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKMSDRCXNLYOO-XWFVQAFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[BH4-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][B-]([2H])([2H])[2H].[Li+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH4Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934505 | |

| Record name | Lithium (~2~H_4_)tetrahydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

25.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

lithium [2H4]tetrahydroborate(1-) | |

CAS RN |

15246-28-3 | |

| Record name | Borate(1-), tetrahydro-d4-, lithium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15246-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium (2H4)tetrahydroborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015246283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium (~2~H_4_)tetrahydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium [2H4]tetrahydroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B94851.png)